3-Fluorophenylacetylene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to an acetylene moiety. Its chemical formula is and it has a molecular weight of approximately 120.12 g/mol. The compound exists as a colorless to light orange liquid and is soluble in organic solvents. It has been identified with the CAS number 2561-17-3 and can be referenced in databases such as PubChem under the CID 520218 .
3-Fluorophenylacetylene exhibits notable biological activities. It has been identified as a CYP1A2 inhibitor, which suggests potential implications in drug metabolism and pharmacokinetics. This inhibition could affect the metabolism of various pharmaceuticals processed by this cytochrome P450 enzyme . Its bioavailability score is approximately 0.55, indicating moderate potential for absorption in biological systems.
Several synthesis methods have been developed for 3-fluorophenylacetylene:
3-Fluorophenylacetylene finds applications in various fields:
Several compounds share structural similarities with 3-fluorophenylacetylene, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Phenylacetylene | Lacks fluorine; more reactive due to no electron-withdrawing group. | |
4-Fluorophenylacetylene | Fluorine at para position; different electronic effects on reactivity. | |
3-Chlorophenylacetylene | Chlorine instead of fluorine; affects polarity and reactivity differently. | |
1-Ethynyl-3-fluorobenzene | Similar structure but differs in functional groups; used in different synthetic pathways. |
The uniqueness of 3-fluorophenylacetylene lies in its specific electronic properties imparted by the fluorine atom, which influences its reactivity and biological activity compared to other similar compounds.
Flammable;Irritant